4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide
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Overview
Description
4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a cyano group, and a cyclopropyl moiety. Its distinct molecular configuration makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-chlorobenzoic acid with N,N-dimethylamine under appropriate conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor reacts with the intermediate benzamide compound.
Cyclopropylation: The cyclopropyl moiety is incorporated through a cyclopropanation reaction, often using cyclopropylcarbinol or a similar reagent.
Final Coupling: The final step involves coupling the cyano and cyclopropyl-substituted intermediate with the benzamide core, typically using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(10-19,12-5-6-12)21-15(23)9-20-14-8-11(4-7-13(14)18)16(24)22(2)3/h4,7-8,12,20H,5-6,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCUGDXTWYRUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)C(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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